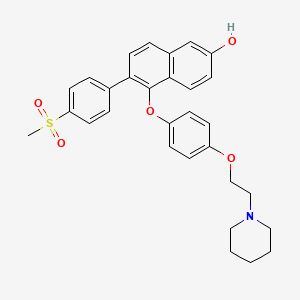
LY2066948
Cat. No. B1675605
Key on ui cas rn:
648904-56-7
M. Wt: 517.6 g/mol
InChI Key: NJVFOFMHUJJIMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07585977B2
Procedure details


Dissolve the product of Example 2 (6.45 g, 11.4 mmol) in dichloromethane (200 mL) and cool to 3° C. in an ice bath. Treat this solution with neat BBr3 (5.4 mL, 57 mmol), dropwise over 5 minutes, and stir for 3 hours at 0 to 10° C. Slowly pour the reaction mixture into a 1-liter separatory funnel containing saturated aqueous NaHCO3 (300 mL) and ice. Dilute the two-phase mixture with a solution of 7.5% MeOH in ethyl acetate (EtOAc, 400 mL) and brine (100 mL). Separate the layers and back extract the aqueous layer with 5% MeOH in EtOAc (2×150 mL). Wash the combined organic layers with brine (100 mL), dry (Na2SO4), filter and evaporate to obtain 5.3 g of crude product. Chromatograph the residue on a SiO2 column eluting the material with methanol in dichloromethane (2.5 to 12%) to give 4.99 grams of the title compound (85%). Dry at 45° C. (<2 mm of Hg) for 18 hours: mass spectrum (ion spray): m/z=518.3 (M+H).
Name
product
Quantity
6.45 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][S:3]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:21]=[CH:20][C:19]3[C:14](=[CH:15][CH:16]=[C:17]([O:22]C)[CH:18]=3)[C:13]=2[O:24][C:25]2[CH:39]=[CH:38][C:28]([O:29][CH2:30][CH2:31][N:32]3[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]3)=[CH:27][CH:26]=2)=[CH:8][CH:7]=1)(=[O:5])=[O:4].B(Br)(Br)Br.C([O-])(O)=O.[Na+]>ClCCl.CO.C(OCC)(=O)C.[Cl-].[Na+].O>[CH3:2][S:3]([C:6]1[CH:7]=[CH:8][C:9]([C:12]2[C:13]([O:24][C:25]3[CH:39]=[CH:38][C:28]([O:29][CH2:30][CH2:31][N:32]4[CH2:37][CH2:36][CH2:35][CH2:34][CH2:33]4)=[CH:27][CH:26]=3)=[C:14]3[C:19](=[CH:20][CH:21]=2)[CH:18]=[C:17]([OH:22])[CH:16]=[CH:15]3)=[CH:10][CH:11]=1)(=[O:5])=[O:4] |f:0.1,3.4,8.9.10|
|
Inputs


Step One
|
Name
|
product
|
|
Quantity
|
6.45 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CS(=O)(=O)C1=CC=C(C=C1)C1=C(C2=CC=C(C=C2C=C1)OC)OC1=CC=C(OCCN2CCCCC2)C=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Two
|
Name
|
|
|
Quantity
|
5.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
brine
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
3 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stir for 3 hours at 0 to 10° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Slowly pour the reaction mixture into a 1-liter separatory funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the layers
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
back extract the aqueous layer with 5% MeOH in EtOAc (2×150 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the combined organic layers with brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 5.3 g of crude product
|
WASH
|
Type
|
WASH
|
|
Details
|
Chromatograph the residue on a SiO2 column eluting the material with methanol in dichloromethane (2.5 to 12%)
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)C1=CC=C(C=C1)C=1C(=C2C=CC(=CC2=CC1)O)OC1=CC=C(C=C1)OCCN1CCCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.99 g | |
| YIELD: PERCENTYIELD | 85% | |
| YIELD: CALCULATEDPERCENTYIELD | 84.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

